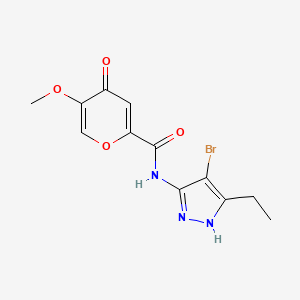
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG and Onyx Pharmaceuticals.
Mécanisme D'action
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 inhibits the activity of several kinases that are involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. It has been shown to inhibit the activity of Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-Kit, and Flt-3.
Biochemical and Physiological Effects:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects and to inhibit fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is its specificity for several kinases that are involved in tumor growth and angiogenesis. This makes it a potentially effective therapeutic agent for cancer treatment. However, its potency and efficacy can vary depending on the type of cancer and the specific mutations present in the tumor cells. In addition, it has been shown to have some toxicity and side effects, including hypertension and skin toxicity.
Orientations Futures
There are several future directions for research on N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. One area of interest is in combination therapy with other drugs that target different pathways involved in tumor growth and angiogenesis. Another area of interest is in developing more potent and selective inhibitors of the kinases targeted by N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. Finally, there is interest in exploring the potential use of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 in other diseases, such as fibrosis and inflammation.
Conclusion:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is a small molecule inhibitor that has shown promise as a therapeutic agent for cancer treatment. Its mechanism of action involves inhibition of several kinases that are involved in tumor growth and angiogenesis. While it has some limitations and side effects, it has the potential to be an effective treatment for certain types of cancer. Further research is needed to explore its full potential and to develop more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methoxy-4-oxo-2-pentenoic acid to give the desired product, N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. The overall yield of this process is around 25%.
Applications De Recherche Scientifique
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Clinical trials have demonstrated its efficacy in treating advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-3-6-10(13)11(16-15-6)14-12(18)8-4-7(17)9(19-2)5-20-8/h4-5H,3H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXWIYPYUUBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(=O)C2=CC(=O)C(=CO2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![1-(4-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]tetrazol-5-amine](/img/structure/B6625550.png)

![2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)
![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)

![2-fluoro-6-methylsulfanyl-N-[4-(2-oxopyridin-1-yl)butyl]benzamide](/img/structure/B6625588.png)
![(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625620.png)
![(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6625627.png)
![(1R,2R)-N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625634.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine](/img/structure/B6625640.png)
![N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide](/img/structure/B6625650.png)
![N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6625666.png)
![(4aR,7aS)-1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625672.png)